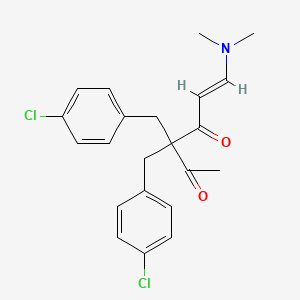
(E)-3,3-bis(4-chlorobenzyl)-6-(dimethylamino)-5-hexene-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3,3-bis(4-chlorobenzyl)-6-(dimethylamino)-5-hexene-2,4-dione is a synthetic organic compound characterized by its complex structure, which includes chlorobenzyl groups, a dimethylamino group, and a conjugated dione system. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3,3-bis(4-chlorobenzyl)-6-(dimethylamino)-5-hexene-2,4-dione can be approached through multi-step organic synthesis. A possible route could involve:
Formation of the Hexene Backbone: Starting with a suitable hexene precursor, such as 5-hexene-2,4-dione, which can be synthesized via aldol condensation of acetone and crotonaldehyde.
Introduction of Chlorobenzyl Groups: The chlorobenzyl groups can be introduced through a Friedel-Crafts alkylation reaction using 4-chlorobenzyl chloride and a Lewis acid catalyst like aluminum chloride.
Addition of Dimethylamino Group: The dimethylamino group can be added via nucleophilic substitution, using dimethylamine in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production would likely involve optimization of these steps to maximize yield and purity, including the use of continuous flow reactors for better control over reaction conditions and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dione moiety, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the dione to diols can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorobenzyl groups can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of various nucleophiles into the aromatic ring.
科学研究应用
Chemistry
Catalysis: Potential use as a ligand in transition metal catalysis due to its electron-donating and withdrawing groups.
Materials Science: Possible applications in the development of organic semiconductors or photovoltaic materials.
Biology and Medicine
Pharmacology: Investigation as a potential therapeutic agent due to its structural similarity to known bioactive compounds.
Biochemistry: Study of its interactions with biological macromolecules, such as proteins and nucleic acids.
Industry
Chemical Synthesis: Use as an intermediate in the synthesis of more complex molecules.
作用机制
The mechanism of action of (E)-3,3-bis(4-chlorobenzyl)-6-(dimethylamino)-5-hexene-2,4-dione would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The dimethylamino group could facilitate binding to biological targets, while the chlorobenzyl groups might enhance lipophilicity, aiding in membrane permeability.
相似化合物的比较
Similar Compounds
(E)-3,3-bis(4-fluorobenzyl)-6-(dimethylamino)-5-hexene-2,4-dione: Similar structure with fluorine substituents instead of chlorine.
(E)-3,3-bis(4-methylbenzyl)-6-(dimethylamino)-5-hexene-2,4-dione: Methyl groups instead of chlorine.
Uniqueness
Chlorine Substituents: The presence of chlorine atoms can significantly affect the compound’s reactivity and biological activity compared to fluorine or methyl groups.
Dimethylamino Group: This group can enhance solubility and interaction with biological targets, making the compound potentially more effective in certain applications.
This outline provides a comprehensive framework for understanding and discussing (E)-3,3-bis(4-chlorobenzyl)-6-(dimethylamino)-5-hexene-2,4-dione, even in the absence of specific data
属性
IUPAC Name |
(E)-3,3-bis[(4-chlorophenyl)methyl]-6-(dimethylamino)hex-5-ene-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23Cl2NO2/c1-16(26)22(21(27)12-13-25(2)3,14-17-4-8-19(23)9-5-17)15-18-6-10-20(24)11-7-18/h4-13H,14-15H2,1-3H3/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAETZMCJSDUWKV-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(CC1=CC=C(C=C1)Cl)(CC2=CC=C(C=C2)Cl)C(=O)C=CN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C(CC1=CC=C(C=C1)Cl)(CC2=CC=C(C=C2)Cl)C(=O)/C=C/N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-9H-xanthene-9-carboxamide](/img/structure/B2899885.png)
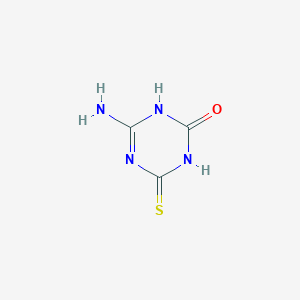
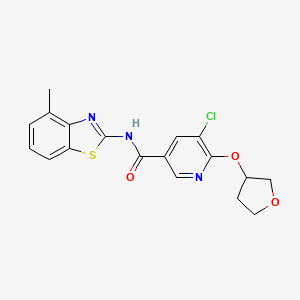
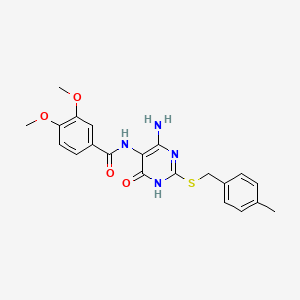
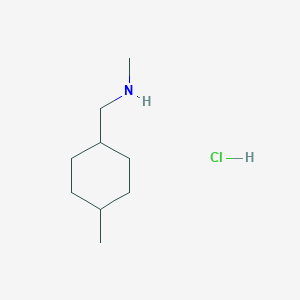
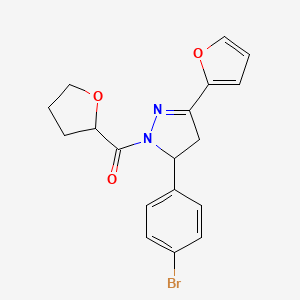
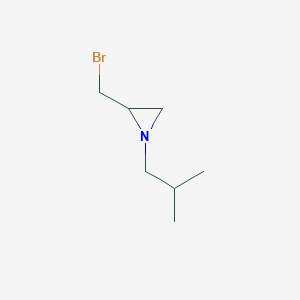
![N-benzyl-3-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-2-cyanoprop-2-enamide](/img/structure/B2899892.png)

![2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-propylacetamide](/img/structure/B2899898.png)
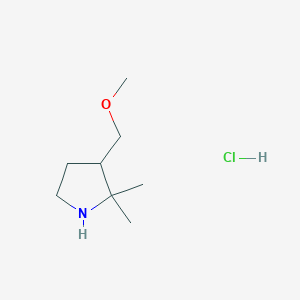
![(Z)-2-Cyano-3-[4-(difluoromethoxy)-3-methoxyphenyl]-N-(2-methoxyphenyl)prop-2-enamide](/img/structure/B2899901.png)
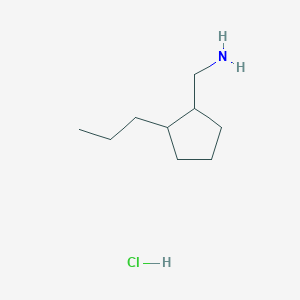
![2-(3-chloro-4-methoxyphenyl)-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide](/img/structure/B2899906.png)
